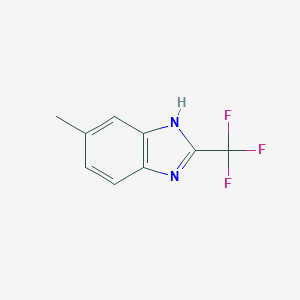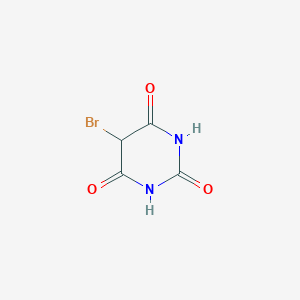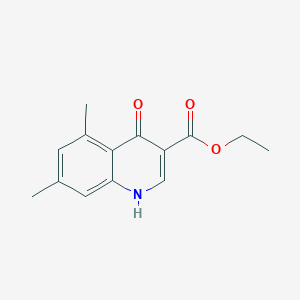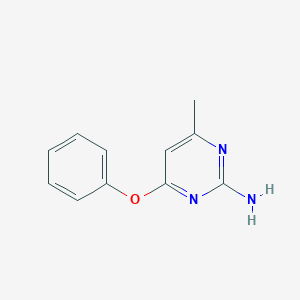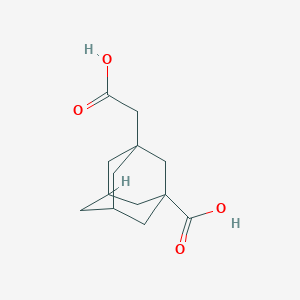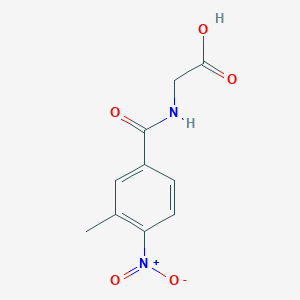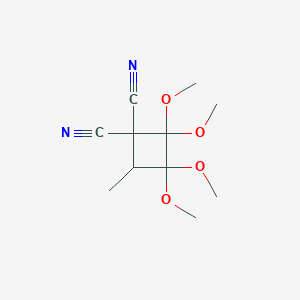
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile (TMCBD) is a chemical compound that has been studied for its potential applications in various fields, including medicine and materials science. TMCBD is a cyclic compound with two carbonitrile groups and four methoxy groups attached to a four-membered cyclobutane ring.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is not fully understood. However, it has been proposed that 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile may inhibit the activity of enzymes involved in tumor growth and inflammation. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile may also interact with cellular membranes, leading to changes in membrane fluidity and function.
Biochemische Und Physiologische Effekte
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. In addition, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been shown to have antioxidant activity and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is also stable under normal laboratory conditions and can be stored for extended periods of time.
One limitation of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is its low solubility in water, which can make it difficult to use in biological assays. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also has limited bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
Future research on 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile could focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and materials science. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile-based dendrimers and polymers could be further developed for use in drug delivery and imaging. In addition, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile derivatives could be synthesized and tested for improved solubility and bioavailability.
Synthesemethoden
The synthesis of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile involves the reaction of 2,2,3,3-tetramethoxycyclobutanone with a cyanide source, such as potassium cyanide or sodium cyanide, in the presence of a strong base, such as potassium tert-butoxide or sodium hydride. The reaction proceeds through a nucleophilic addition of the cyanide ion to the carbonyl group of the cyclobutanone, followed by a cyclization reaction to form the cyclobutane ring. The resulting product is then treated with acid to remove the protecting groups and obtain pure 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been studied for its potential applications in various fields of science. In medicinal chemistry, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been investigated for its anti-tumor and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages.
In materials science, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been used as a building block for the synthesis of novel organic materials, such as dendrimers and polymers. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile-based dendrimers have been shown to have potential applications in drug delivery and imaging.
Eigenschaften
CAS-Nummer |
56069-49-9 |
|---|---|
Produktname |
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile |
Molekularformel |
C11H16N2O4 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2,2,3,3-tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H16N2O4/c1-8-9(6-12,7-13)11(16-4,17-5)10(8,14-2)15-3/h8H,1-5H3 |
InChI-Schlüssel |
CLLQMTMFUOUOCX-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1(OC)OC)(OC)OC)(C#N)C#N |
Kanonische SMILES |
CC1C(C(C1(OC)OC)(OC)OC)(C#N)C#N |
Andere CAS-Nummern |
56069-49-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
